8-Azabicyclo[3.2.1]octane-3-carboxylic acid
Overview
Description
8-Azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their wide range of biological activities, making them of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The mode of action of 8-Azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .
Biochemical Pathways
The biochemical pathways affected by 8-Azabicyclo[32The compound is known to be involved in the synthesis of tropane alkaloids .
Result of Action
The molecular and cellular effects of 8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 8-Azabicyclo[32It is recommended to store similar compounds in a dry, cool, well-ventilated area .
Biochemical Analysis
Biochemical Properties
The 8-Azabicyclo[3.2.1]octane scaffold is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related tropane alkaloids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system . This method allows for the stereocontrolled formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic scaffold.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Azabicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: Another tropane alkaloid with a similar bicyclic structure but differing in the position of the carboxylic acid group.
8-Oxa-3-azabicyclo[3.2.1]octane: A related compound where an oxygen atom replaces one of the carbon atoms in the ring system.
Uniqueness
8-Azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNPWRETVLXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.